molecular formula C13H17N3O B094607 Isonicotinic acid, cycloheptylidenehydrazide CAS No. 15885-62-8

Isonicotinic acid, cycloheptylidenehydrazide

Cat. No. B094607
CAS RN: 15885-62-8
M. Wt: 231.29 g/mol
InChI Key: GPPOWELDCJJAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonicotinic acid, cycloheptylidenehydrazide (INH) is a synthetic compound that has been extensively studied for its potential use in the treatment of tuberculosis. INH is a hydrazide derivative of isonicotinic acid, and it is commonly used as a first-line treatment for tuberculosis. INH is also used in the treatment of other bacterial infections, such as leprosy.

Mechanism Of Action

Isonicotinic acid, cycloheptylidenehydrazide works by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of the tuberculosis bacterium. Mycolic acids are responsible for the acid-fast staining property of the bacteria. Isonicotinic acid, cycloheptylidenehydrazide specifically targets the enzyme enoyl-ACP reductase, which is involved in the synthesis of mycolic acids. By inhibiting this enzyme, Isonicotinic acid, cycloheptylidenehydrazide disrupts the cell wall synthesis of the tuberculosis bacterium, leading to its death.

Biochemical And Physiological Effects

Isonicotinic acid, cycloheptylidenehydrazide is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted in the urine. Isonicotinic acid, cycloheptylidenehydrazide has been shown to have a wide range of biochemical and physiological effects, including hepatotoxicity, peripheral neuropathy, and drug interactions.

Advantages And Limitations For Lab Experiments

Isonicotinic acid, cycloheptylidenehydrazide is a widely used drug in the treatment of tuberculosis, and its mechanism of action has been extensively studied. Isonicotinic acid, cycloheptylidenehydrazide is also relatively inexpensive and widely available. However, Isonicotinic acid, cycloheptylidenehydrazide has some limitations for laboratory experiments, including its potential toxicity and the need for specialized equipment for its synthesis.

Future Directions

There are several potential future directions for research on Isonicotinic acid, cycloheptylidenehydrazide. One area of research is the development of new drugs that target the same enzyme as Isonicotinic acid, cycloheptylidenehydrazide but with improved efficacy and reduced toxicity. Another area of research is the development of new formulations of Isonicotinic acid, cycloheptylidenehydrazide that can be more easily administered and have fewer side effects. Finally, research is needed to better understand the mechanisms of resistance to Isonicotinic acid, cycloheptylidenehydrazide and to develop strategies to overcome this resistance.

Synthesis Methods

Isonicotinic acid, cycloheptylidenehydrazide can be synthesized by reacting isonicotinic acid with cycloheptylidenehydrazine in the presence of a catalyst. The reaction yields Isonicotinic acid, cycloheptylidenehydrazide as a white crystalline powder. The synthesis of Isonicotinic acid, cycloheptylidenehydrazide is a relatively simple process, and it can be easily scaled up for large-scale production.

Scientific Research Applications

Isonicotinic acid, cycloheptylidenehydrazide has been extensively studied for its potential use in the treatment of tuberculosis. It is a bactericidal drug that is effective against both active and latent forms of tuberculosis. Isonicotinic acid, cycloheptylidenehydrazide is also used in combination with other drugs to treat drug-resistant strains of tuberculosis.

properties

CAS RN

15885-62-8

Product Name

Isonicotinic acid, cycloheptylidenehydrazide

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-(cycloheptylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C13H17N3O/c17-13(11-7-9-14-10-8-11)16-15-12-5-3-1-2-4-6-12/h7-10H,1-6H2,(H,16,17)

InChI Key

GPPOWELDCJJAIZ-UHFFFAOYSA-N

SMILES

C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1

Other CAS RN

15885-62-8

solubility

34.7 [ug/mL]

synonyms

N'-Cycloheptylideneisonicotinic hydrazide

Origin of Product

United States

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